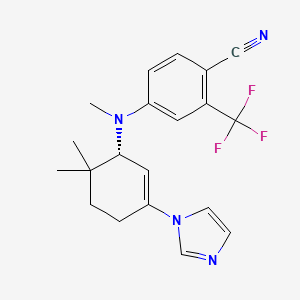![molecular formula C20H17NNa2O5 B1150208 disodium;(1S,2S)-2-[(1S)-1-amino-1-carboxylato-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylate](/img/structure/B1150208.png)
disodium;(1S,2S)-2-[(1S)-1-amino-1-carboxylato-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;(1S,2S)-2-[(1S)-1-amino-1-carboxylato-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, an amino acid moiety, and a xanthene derivative, making it a unique structure with interesting chemical properties.
Aplicaciones Científicas De Investigación
Disodium;(1S,2S)-2-[(1S)-1-amino-1-carboxylato-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(1S,2S)-2-[(1S)-1-amino-1-carboxylato-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylate involves multiple steps. The initial step typically includes the formation of the cyclopropane ring through a cyclopropanation reaction. This is followed by the introduction of the amino acid moiety and the xanthene derivative through a series of coupling reactions. The final step involves the addition of disodium to stabilize the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Disodium;(1S,2S)-2-[(1S)-1-amino-1-carboxylato-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Mecanismo De Acción
The mechanism of action of disodium;(1S,2S)-2-[(1S)-1-amino-1-carboxylato-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The xanthene moiety allows for fluorescence, making it useful in imaging and diagnostic applications. The cyclopropane ring provides stability and rigidity to the molecule, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium;(1S,2S)-2-[(1S)-1-amino-1-carboxylato-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylate
- This compound
Uniqueness
This compound is unique due to its combination of a cyclopropane ring, an amino acid moiety, and a xanthene derivative. This combination imparts unique chemical and physical properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C20H17NNa2O5 |
|---|---|
Peso molecular |
397.33 |
Nombre IUPAC |
disodium;(1S,2S)-2-[(1S)-1-amino-1-carboxylato-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H19NO5.2Na/c21-20(19(24)25,15-9-13(15)18(22)23)10-14-11-5-1-3-7-16(11)26-17-8-4-2-6-12(14)17;;/h1-8,13-15H,9-10,21H2,(H,22,23)(H,24,25);;/q;2*+1/p-2/t13-,15-,20-;;/m0../s1 |
SMILES |
C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)[O-])N)C(=O)[O-].[Na+].[Na+] |
Sinónimos |
(2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl) propanoic acid disodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




